3-Hydroxyadipic acid 3,6-lactone

Descripción general

Descripción

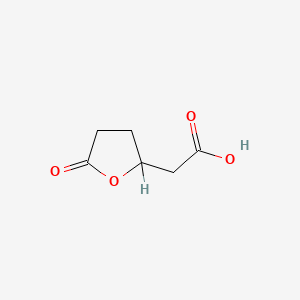

3-Hydroxyadipic acid 3,6-lactone is a compound that has attracted scientific interest due to its potential role as a metabolic intermediate in the beta-oxidation pathway, specifically in the conversion of adipic acid to succinic acid. This lactone has been identified in various urine samples, suggesting its presence as a common metabolic product. The compound is structurally characterized by its lactone form, derived from hydroxyadipic acid, indicating its involvement in fatty acid metabolism processes (Tserng et al., 1989).

Synthesis Analysis

The synthesis of 3-Hydroxyadipic acid 3,6-lactone and related lactones involves various chemical techniques, including the carbonylation of epoxides to substituted 3-Hydroxy-δ-Lactones, showcasing a method to produce lactones with significant yields and functional diversity (Kramer et al., 2007). Additionally, a novel approach using flow chemistry for the synthesis of hydroxy lactones from alkenoic acids has been reported, emphasizing the efficiency and eco-friendliness of producing lactonic products (Cerra et al., 2017).

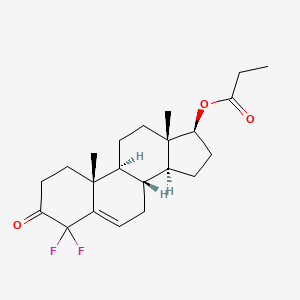

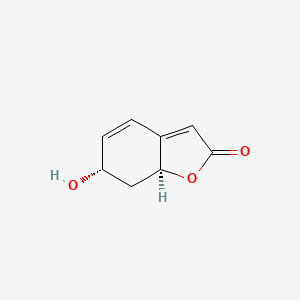

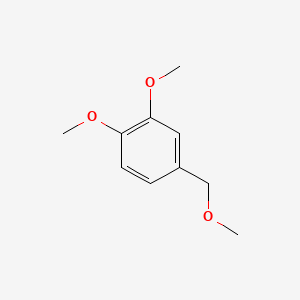

Molecular Structure Analysis

3-Hydroxyadipic acid 3,6-lactone's molecular structure is key to its chemical behavior, including its reactivity and physical properties. The lactone structure, a cyclic ester resulting from the condensation of an alcohol and a carboxylic acid within the same molecule, plays a critical role in its involvement in metabolic pathways and its synthesis from precursor substances.

Chemical Reactions and Properties

This compound's reactivity includes its potential for participation in various biochemical pathways, notably as a metabolic intermediate. Its synthesis and transformation involve specific reactions tailored to produce lactones, indicating a significant role in organic synthesis and potentially in pharmaceutical applications.

Physical Properties Analysis

The physical properties of 3-Hydroxyadipic acid 3,6-lactone, such as solubility, melting point, and boiling point, would be consistent with those of similar lactones. These properties are influenced by the lactone's molecular structure, impacting its behavior in biological systems and its utility in synthesis applications.

Chemical Properties Analysis

Chemically, 3-Hydroxyadipic acid 3,6-lactone exhibits typical lactone reactions, including hydrolysis back to the parent acid and alcohol, esterification, and participation in ring-opening polymerization reactions. These properties underscore its versatility in chemical synthesis and its potential utility in developing new materials and pharmaceuticals.

- (Tserng et al., 1989)

- (Kramer et al., 2007)

- (Cerra et al., 2017)

Aplicaciones Científicas De Investigación

Metabolic Pathway Investigation

3-Hydroxyadipic acid 3,6-lactone has been identified as a possible metabolic intermediate in the beta-oxidation of adipic acid to succinic acid. This discovery was made through the study of its urinary excretion in both fasting and non-fasting states in adults and children. The research showed increased excretion during fasting, indicating its role in fatty acid metabolism, particularly in omega-oxidation activity (Tserng, Jin, Hoppel, Kerr, & Genuth, 1989).

Wine Flavor Development

Studies have revealed the formation of wine lactone, a compound contributing to wine's aroma, from grape-derived secondary metabolites. This lactone is formed hydrolytically at wine pH from specific acids and glucose esters found in grapes. These findings highlight the lactone's significance in the wine aging process and flavor development (Giaccio et al., 2011).

Synthesis Methods

Intramolecular cyclization of 3-hydroxy acids, using iodine under solvent-free conditions, has been explored to synthesize various lactones, including those similar to 3-hydroxyadipic acid 3,6-lactone. This method presents a convenient way to synthesize propella lactones, spiro lactones, and bicyclic lactones, demonstrating its utility in chemical synthesis and potential pharmaceutical applications (Kasashima et al., 2007).

Structural Aspects and Synthesis in Macrolide Antibiotics

The construction of macrolide antibiotic subunits using organoiron precursors has been investigated, with tricarbonyldienyliron complexes used as precursors to dienylacetic acid derivatives. This method, including lactonization steps, offers new strategies for the synthesis of complex macrolide structures, which are crucial in antibiotic development (Pearson & Ray, 1985).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-oxooxolan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEICTHJUIJQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975963 | |

| Record name | (5-Oxooxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyadipic acid 3,6-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-(5-Oxooxolan-2-yl)acetic acid | |

CAS RN |

60551-20-4 | |

| Record name | Tetrahydro-5-oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60551-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyadipic acid 3,6-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060551204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Oxooxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-oxooxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyadipic acid 3,6-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)